(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
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Overview
Description
(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a heterocyclic compound with a molecular formula of C9H14N2O. This compound belongs to the indazole family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclohexanone with hydrazine hydrate, followed by reduction and subsequent functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown potential as an anti-inflammatory and antimicrobial agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anticancer and antiviral activities. Research is ongoing to understand its mechanism of action and optimize its efficacy .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects . For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol
- 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride
- 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids
Uniqueness
Compared to similar compounds, (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol stands out due to its specific functional group (methanol) and its unique reactivity profile.
Biological Activity
(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a derivative of the indazole family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various medical fields, including oncology and infectious diseases. Understanding its biological activity is crucial for developing new therapeutic agents.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Details |
---|---|
IUPAC Name | (2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanol |
Molecular Formula | C10H14N2O |
Molecular Weight | 178.23 g/mol |
InChI Key | MAANHVTZLCGSLR-UHFFFAOYSA-N |
Indazole derivatives exhibit their biological effects through various mechanisms:
- Target Interaction : These compounds have been reported to interact with several biological targets, including:
-
Biochemical Pathways : The modulation of these targets influences pathways related to:
- Inflammation
- Cell cycle regulation
- Cell volume regulation .
- Cellular Effects : The compound has shown significant influence on cellular signaling pathways, particularly those involved in inflammation and cell proliferation .
Biological Activities
The biological activities of this compound include:
- Anti-inflammatory Activity : Inhibition of COX-2 suggests potential use in treating inflammatory conditions.
- Antimicrobial Activity : Exhibits growth inhibition against various pathogens including protozoa and fungi .
- Anticancer Properties : Potential for inhibiting tumor growth through modulation of cell cycle regulators .
- Antiprotozoal Activity : Demonstrated efficacy against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis with IC50 values lower than 1 µM for some derivatives .
Case Studies and Research Findings
Several studies have evaluated the biological activity of indazole derivatives:
- Antimicrobial Evaluation : A study demonstrated that certain 2H-indazole derivatives exhibited significant antimicrobial activity against Candida albicans and Candida glabrata, with some compounds outperforming standard treatments like metronidazole .
- Inhibition Studies : Compounds derived from the indazole scaffold showed selective inhibition of COX-2 at concentrations around 10 µM, indicating their potential as anti-inflammatory agents .
- Structure-Activity Relationship (SAR) : Research indicates that specific substitutions on the indazole ring enhance biological activity. For instance, electron-withdrawing groups at the 2-position were found to increase antiprotozoal efficacy significantly .
Table 1: Biological Activity Summary
Activity Type | Target Pathogen/Enzyme | IC50/Effectiveness |
---|---|---|
Antimicrobial | Candida albicans | IC50 < 10 µM |
Antimicrobial | Giardia intestinalis | IC50 < 0.740 µM |
Anti-inflammatory | COX-2 | Inhibition at 10 µM |
Antiprotozoal | Entamoeba histolytica | IC50 < 1 µM |
Properties
IUPAC Name |
(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOSOTUTCHSQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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